molecular formula C14H19NO2S B14239974 Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- CAS No. 398137-84-3

Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-

Cat. No.: B14239974
CAS No.: 398137-84-3
M. Wt: 265.37 g/mol
InChI Key: XHZZEKSKBVSHCR-ZDUSSCGKSA-N
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Description

Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- is a chemical compound with the molecular formula C14H19NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a sulfonyl group attached to a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the sulfonyl group.

    Pyridine: A six-membered ring with a nitrogen atom but lacking the piperidine’s saturated ring.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness

Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)- is unique due to the presence of the sulfonyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

398137-84-3

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

(2S)-2-methyl-5-methylidene-1-(4-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C14H19NO2S/c1-11-5-8-14(9-6-11)18(16,17)15-10-12(2)4-7-13(15)3/h5-6,8-9,13H,2,4,7,10H2,1,3H3/t13-/m0/s1

InChI Key

XHZZEKSKBVSHCR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1CCC(=C)CN1S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1CCC(=C)CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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